2-Amino-3-(difluoromethyl)pyridine-6-methanol
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Overview
Description
2-Amino-3-(difluoromethyl)pyridine-6-methanol is an organic compound with the molecular formula C7H8F2N2O This compound is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(difluoromethyl)pyridine-6-methanol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(difluoromethyl)pyridine-6-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-Amino-3-(difluoromethyl)pyridine-6-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(difluoromethyl)pyridine-6-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Amino-3-(chloromethyl)pyridine: Contains a chloromethyl group instead of a difluoromethyl group.
2-Amino-3-(methyl)pyridine: Contains a methyl group instead of a difluoromethyl group.
Uniqueness
2-Amino-3-(difluoromethyl)pyridine-6-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C7H8F2N2O |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
[6-amino-5-(difluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)5-2-1-4(3-12)11-7(5)10/h1-2,6,12H,3H2,(H2,10,11) |
InChI Key |
VVVPHXPZDRQDBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CO)N)C(F)F |
Origin of Product |
United States |
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